Veratridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La veratridina es un alcaloide esteroideo que se encuentra en plantas de la familia de los lirios, específicamente en los géneros Veratrum y Schoenocaulon. Es conocida por sus potentes propiedades neurotóxicas, que surgen de su capacidad para unirse y prevenir la inactivación de los canales de iones de sodio dependientes de voltaje en las células nerviosas, cardíacas y musculares esqueléticas . Este compuesto aumenta la excitabilidad nerviosa y las concentraciones intracelulares de iones de calcio, lo que lo convierte en una herramienta valiosa en la investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La veratridina se puede sintetizar a través de una serie de reacciones orgánicas complejas. La ruta sintética generalmente implica la esterificación de la veracevina con ácido veratrico. Las condiciones de reacción a menudo requieren el uso de ácidos o bases fuertes como catalizadores y pueden involucrar múltiples pasos de purificación para aislar el producto deseado .

Métodos de producción industrial: La producción industrial de veratridina generalmente no es común debido a su disponibilidad a partir de fuentes naturales. Cuando se sintetiza industrialmente, implica la extracción a gran escala de plantas como Veratrum album y Schoenocaulon officinale. El proceso de extracción incluye la formación de sales de nitrato, seguida de la precipitación de la forma de sulfato insoluble .

Análisis De Reacciones Químicas

Tipos de reacciones: La veratridina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La veratridina se puede oxidar para formar diferentes derivados, lo que puede alterar su actividad biológica.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos a la molécula de veratridina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como iones hidróxido o aminas en condiciones básicas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de veratridina con propiedades neurotóxicas alteradas, mientras que la reducción puede conducir a la formación de compuestos menos activos .

Aplicaciones Científicas De Investigación

La veratridina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza para estudiar los mecanismos de la función de los canales iónicos y los efectos de las neurotoxinas en los procesos celulares.

Biología: La veratridina se utiliza en la investigación sobre la excitabilidad nerviosa y la dinámica del calcio intracelular.

Medicina: Sirve como herramienta para investigar la patofisiología de enfermedades que involucran canales de iones de sodio, como la epilepsia y las arritmias cardíacas.

Industria: Aunque no se utiliza ampliamente en la industria, las propiedades de la veratridina la convierten en una candidata para el desarrollo de nuevos agentes farmacológicos

Mecanismo De Acción

La veratridina ejerce sus efectos uniéndose a los canales de iones de sodio dependientes de voltaje, previniendo su inactivación. Esta unión aumenta la permeabilidad de la membrana celular a los iones de sodio, lo que lleva a una despolarización prolongada y un aumento de la excitabilidad nerviosa. La afluencia resultante de iones de sodio también desencadena un aumento secundario en las concentraciones intracelulares de iones de calcio, lo que aumenta aún más la excitabilidad celular .

Comparación Con Compuestos Similares

La veratridina es única entre los alcaloides esteroideos debido a su acción específica sobre los canales de iones de sodio. Compuestos similares incluyen:

Aconitina: Otro alcaloide que afecta los canales de iones de sodio pero tiene un sitio de unión y un mecanismo diferentes.

Batracotoxina: Una potente neurotoxina que también se dirige a los canales de iones de sodio pero con una mayor afinidad y efectos diferentes.

Tetrodotoxina: A diferencia de la veratridina, la tetrodotoxina bloquea los canales de iones de sodio, previniendo la despolarización

La singularidad de la veratridina radica en su capacidad para aumentar la permeabilidad de los iones de sodio sin bloquear completamente los canales, lo que la convierte en una herramienta valiosa para estudiar la dinámica de los canales iónicos y la neurotoxicidad.

Propiedades

Key on ui mechanism of action |

THE EFFECTS OF VERATRIDINE ON EXCITABLE TISSUES ARE PREDICTABLE, BASED ON ITS ABILITY TO ENHANCE SODIUM PERMEABILITY. EFFECTS INCLUDE, AMONG OTHERS, RELEASE OF NEUROTRANSMITTERS, HORMONES, DRUGS TAKEN UP BY NERVE ENDINGS, ETC. |

|---|---|

Número CAS |

71-62-5 |

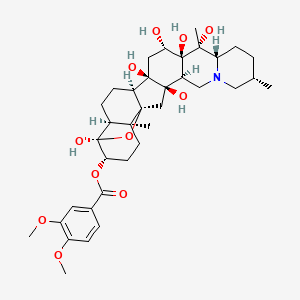

Fórmula molecular |

C36H51NO11 |

Peso molecular |

673.8 g/mol |

Nombre IUPAC |

[(1R,10R,11S,14R,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C36H51NO11/c1-19-6-11-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)10-9-23-30(34,2)13-12-28(36(23,44)48-34)47-29(39)20-7-8-21(45-4)22(14-20)46-5/h7-8,14,19,23-28,38,40-44H,6,9-13,15-18H2,1-5H3/t19?,23?,24?,25?,26?,27?,28?,30?,31-,32-,33-,34-,35+,36+/m1/s1 |

Clave InChI |

FVECELJHCSPHKY-GWZHQCNKSA-N |

SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O |

SMILES isomérico |

CC1CCC2[C@@]([C@]3(C(C[C@]4(C5CCC6[C@]7(C(CCC6([C@@]5(O7)C[C@]4(C3CN2C1)O)C)OC(=O)C8=CC(=C(C=C8)OC)OC)O)O)O)O)(C)O |

SMILES canónico |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O |

Apariencia |

White powder |

Color/Form |

YELLOWISH-WHITE, AMORPHOUS POWDER |

melting_point |

180 °C |

Key on ui other cas no. |

71-62-5 |

Descripción física |

Yellowish-white solid; [Merck Index] |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Solubilidad |

SOL IN WATER; SLIGHTLY SOL IN ETHER |

Sinónimos |

4α,9-Epoxy-3β-veratroyloxy-5β-cevan-4β,12,14,16β,17,20-hexaol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.